molecular formula C8H12Cl3NO2 B14284922 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one CAS No. 137813-61-7

2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one

Cat. No.: B14284922
CAS No.: 137813-61-7
M. Wt: 260.5 g/mol
InChI Key: OFVPRHKKUZVHLH-UHFFFAOYSA-N
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Description

2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hept-2-en-4-one Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.

    Introduction of the Trichloromethyl Group: This step often involves chlorination reactions using reagents such as trichloromethyl chloroformate.

    Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.

Scientific Research Applications

2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, alter signaling pathways, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylhept-2-en-4-one: Lacks the trichloromethyl group, resulting in different reactivity and applications.

    6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a phenyl group, which imparts different chemical properties and biological activities.

Uniqueness

2-Amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one is unique due to the presence of the trichloromethyl group, which significantly influences its chemical reactivity and potential applications. This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research.

Properties

CAS No.

137813-61-7

Molecular Formula

C8H12Cl3NO2

Molecular Weight

260.5 g/mol

IUPAC Name

2-amino-1,1,1-trichloro-6-hydroxy-6-methylhept-2-en-4-one

InChI

InChI=1S/C8H12Cl3NO2/c1-7(2,14)4-5(13)3-6(12)8(9,10)11/h3,14H,4,12H2,1-2H3

InChI Key

OFVPRHKKUZVHLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)C=C(C(Cl)(Cl)Cl)N)O

Origin of Product

United States

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